molecular formula C14H11FO2 B126076 2-BENZYLOXY-3-FLUOROBENZALDEHYDE CAS No. 148872-79-1

2-BENZYLOXY-3-FLUOROBENZALDEHYDE

Cat. No.: B126076
CAS No.: 148872-79-1
M. Wt: 230.23 g/mol
InChI Key: GPOFPOWVZRQGRW-UHFFFAOYSA-N
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Description

2-BENZYLOXY-3-FLUOROBENZALDEHYDE is an organic compound that features a benzyl ether group and a fluorine atom attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYLOXY-3-FLUOROBENZALDEHYDE typically involves the following steps:

    Oxidation: The benzylated intermediate is then oxidized to form the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-BENZYLOXY-3-FLUOROBENZALDEHYDE can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions, where the fluorine or benzyloxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-BENZYLOXY-3-FLUOROBENZALDEHYDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-BENZYLOXY-3-FLUOROBENZALDEHYDE involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxybenzoic acid
  • 2-Benzyloxyethanol
  • 2-Benzyloxy-1-methylpyridinium triflate

Uniqueness

2-BENZYLOXY-3-FLUOROBENZALDEHYDE is unique due to the presence of both a benzyloxy group and a fluorine atom on the benzaldehyde core. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds.

Biological Activity

2-Benzyloxy-3-fluorobenzaldehyde (C14_{14}H11_{11}FO2_2) is an organic compound exhibiting notable biological activity, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a benzaldehyde functional group with a benzyloxy substituent at the 2-position and a fluorine atom at the 3-position on the benzene ring. Its molecular weight is approximately 228.24 g/mol . The presence of the benzyloxy group enhances its lipophilicity, which may improve its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the synthesis of Schiff base compounds , which are known for their diverse pharmacological properties. These include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Derivatives of fluorobenzaldehydes have been studied for their ability to inhibit cancer cell proliferation.
  • Cholinesterase Inhibition : Some studies indicate that compounds with similar structures may act as inhibitors of butyrylcholinesterase (BChE), which is relevant in neurodegenerative disease treatments.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The compound's electrophilic nature allows it to interact with nucleophiles in biological systems, potentially leading to modifications of biomolecules.
  • Inhibition of Enzymatic Activity : As observed in related studies, the compound may inhibit cholinesterases, which play crucial roles in neurotransmission and are targeted in Alzheimer's disease therapies .
  • Formation of Schiff Bases : The ability to form Schiff bases can lead to the development of novel therapeutics with enhanced biological activity.

Study on Cholinesterase Inhibition

A study demonstrated that derivatives similar to this compound exhibited significant inhibition against horse serum butyrylcholinesterase (hBChE), with some compounds showing IC50 values in the low micromolar range . This suggests that this compound could be further investigated for its potential as a therapeutic agent in cognitive decline.

Antimicrobial Activity

Research on halogenated benzaldehydes has shown promising results regarding their antimicrobial properties. Compounds structurally akin to this compound have demonstrated effectiveness against various pathogens, indicating potential applications in developing new antibiotics.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaNotable FeaturesBiological Activity
4-Chloro-3-fluorobenzaldehydeC7_7H4_4ClFLacks benzyloxy group; simpler structureModerate antimicrobial
2-Benzyloxy-4-fluorobenzaldehydeC14_{14}H11_{11}FO2_2Similar benzyloxy substitution; no chlorineAnticancer, cholinesterase inhibitor
3-Chloro-5-fluorobenzaldehydeC7_7H4_4ClFDifferent halogen position; lacks benzyloxyLimited biological activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-benzyloxy-3-fluorobenzaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves benzyl protection of a hydroxyl group on a fluorinated benzaldehyde precursor. For analogous compounds like 3-benzyloxy-2-fluorobenzaldehyde, two high-yield routes are documented:

  • Route 1 : Starting from 2-fluoro-3-hydroxybenzaldehyde, benzylation with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) achieves a 92.0% yield .
  • Route 2 : Using 3-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde, desilylation followed by benzylation yields 75.0% .
    Critical factors include:
  • Protecting Group Strategy : Bulky groups (e.g., tert-butyldimethylsilyl) may hinder benzylation efficiency.
  • Base Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxyl group.
  • Temperature Control : Elevated temperatures (80–100°C) accelerate benzylation but risk side reactions like over-alkylation.

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as complex splitting patterns (δ 7.2–8.1 ppm). The aldehyde proton resonates as a singlet near δ 10.1 ppm.
    • ¹³C NMR : The aldehyde carbon is observed at δ ~190 ppm, while benzyloxy carbons appear at δ ~70 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., 230.239 for C₁₄H₁₁FO₂) .
  • HPLC-PDA : Purity analysis (e.g., 97% purity) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic effect of the benzyloxy and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The fluorine atom (strong electron-withdrawing group) and benzyloxy group (electron-donating via resonance) create regioselective electronic environments:

  • Electrophilic Aromatic Substitution : Fluorine directs electrophiles to the para position, while benzyloxy directs to ortho/para positions. Computational studies (DFT) suggest competitive activation energies for these sites, necessitating precise reaction control .
  • Suzuki Coupling : The aldehyde group can be derivatized to a boronic ester for cross-coupling. Steric hindrance from the benzyloxy group may reduce coupling efficiency at the 3-position .

Q. What are the methodological challenges in using this compound as an intermediate in drug discovery?

  • Stability Issues : The aldehyde group is prone to oxidation under basic or aerobic conditions. Stabilization strategies include in situ reduction to alcohols or immediate conversion to imines .
  • Deprotection Sensitivity : Removal of the benzyl group (e.g., via hydrogenolysis) must avoid reducing the fluorine substituent. Catalytic transfer hydrogenation (Pd/C, ammonium formate) is preferred over H₂ gas to prevent defluorination .
  • Biological Compatibility : Fluorine enhances metabolic stability but may introduce toxicity. In vitro assays (e.g., CYP450 inhibition studies) are critical for early-stage screening .

Q. How can computational modeling predict the behavior of this compound in supramolecular assemblies?

  • Molecular Dynamics (MD) Simulations : Predict solubility in solvents (e.g., DMSO vs. toluene) based on dipole moment and polar surface area.
  • Docking Studies : The aldehyde group’s orientation facilitates hydrogen bonding with proteins, making it a candidate for protease inhibitor design .
  • QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with reactivity in nucleophilic additions .

Properties

IUPAC Name

3-fluoro-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOFPOWVZRQGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625571
Record name 2-(Benzyloxy)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148872-79-1
Record name 2-(Benzyloxy)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (688 mg, 28.7 mmol) in dimethylformamide (20 ml) on ice bath was bit by bit added 3-fluorosalicylaldehyde (2.68 g, 19.1 mmol) with stirring. After dropwise adding benzyl bromide (2.73 ml, 22.9 mmol), the mixture was stirred under ice cooling for 30 minutes, stirred at room temperature for 2 hours, mixed with water and the product was shaken with diethyl ether (60 ml×2). The extracts were washed with 10% aqueous sodium carbonate solution, dilute hydrochloric acid and water in this order, dried over anhydrous magnesium sulfate and concentrated in vacuo to remove the solvent to give 2-benzyloxy-3-fluorobenzaldehyde as an oily material.
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688 mg
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2.73 mL
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60 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

9.0 g (64 mmol) of 3-fluoro-2-hydroxybenzaldehyde are dissolved in 200 ml of DMF, 10.7 g (77.1 mmol) of potassium carbonate and 8.4 ml (12 g, 71 mmol) of benzyl bromide are added and the mixture stirred at 80° C. for 24 h. The mixture is poured into 600 ml of water, extracted several times with ethyl acetate, and the organic phase is dried over sodium sulfate, concentrated in vacuo and dried under high vacuum. The crude product is purified by silica gel chromatography (cyclohexane:ethyl acetate 2:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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